5,6-Dibromoacenaphthylen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dibromoacenaphthylen-1(2H)-one is a brominated derivative of acenaphthylene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two bromine atoms at the 5 and 6 positions of the acenaphthylene ring system, along with a ketone group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromoacenaphthylen-1(2H)-one typically involves the bromination of acenaphthylene-1,2-dione. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 5 and 6 positions of the acenaphthylene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature and reaction time to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromoacenaphthylen-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted acenaphthylene derivatives with various functional groups.
Scientific Research Applications
5,6-Dibromoacenaphthylen-1(2H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5,6-Dibromoacenaphthylen-1(2H)-one involves its interaction with molecular targets through its bromine atoms and ketone group. The compound can participate in various chemical reactions, such as electrophilic and nucleophilic interactions, which enable it to modify other molecules and exert its effects. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or material science .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dibromoacenaphthylene-1,2-dione
- 5,6-Dibromoacenaphthene-1,2-dione
- 1,8-Dibromoacenaphthenedione
Uniqueness
5,6-Dibromoacenaphthylen-1(2H)-one is unique due to its specific substitution pattern and the presence of a ketone group. This structural configuration imparts distinct chemical properties and reactivity compared to other brominated acenaphthylene derivatives.
Properties
CAS No. |
120650-86-4 |
---|---|
Molecular Formula |
C12H6Br2O |
Molecular Weight |
325.98 g/mol |
IUPAC Name |
5,6-dibromo-2H-acenaphthylen-1-one |
InChI |
InChI=1S/C12H6Br2O/c13-8-3-1-6-5-10(15)7-2-4-9(14)12(8)11(6)7/h1-4H,5H2 |
InChI Key |
QQJRTNBBXFLDEE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C(=CC=C(C3=C(C=C2)Br)Br)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.